molecular formula C5H5IN2 B027973 3-Amino-4-iodopyridine CAS No. 105752-11-2

3-Amino-4-iodopyridine

Cat. No. B027973
CAS RN: 105752-11-2
M. Wt: 220.01 g/mol
InChI Key: ZJRSKTXMSIVNAU-UHFFFAOYSA-N
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Description

3-Amino-4-iodopyridine (3-AIP) is an important organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic aromatic compound composed of nitrogen, iodine, and carbon atoms. 3-AIP has been used for a variety of purposes in organic synthesis, medicinal chemistry, and biochemistry due to its unique structure and reactivity. It is a useful building block for the synthesis of organic molecules and has been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.

Scientific Research Applications

  • Synthesis of Phenylpyridine Derivatives : A study by Marsais et al. (1990) presented a novel strategy for synthesizing 3-amino-4-phenylpyridine derivatives, useful in preparing CD ring models of streptonigrin, a compound with potential biomedical applications (Marsais et al., 1990).

  • Blockage of Potassium Channels : Yeh et al. (1976) discovered that aminopyridines, including 3-amino-4-iodopyridine, can selectively block potassium channels in squid axon membranes. This finding has implications for understanding nerve signal transmission and potential medical applications (Yeh et al., 1976).

  • Role in Amination Reactions : Pieterse and Hertog (2010) demonstrated that a pyridyne intermediate is crucial in amination reactions of halopyridines, leading to the formation of 3-amino and 4-amino products. This research adds to the understanding of chemical reaction mechanisms involving halopyridines (Pieterse & Hertog, 2010).

  • Inhibition of Transthyretin Fibrillogenesis : Dessì et al. (2020) showed that iodinated 4,4′-bipyridines, related to this compound, show potential as inhibitors of transthyretin fibrillogenesis. This has implications for the treatment of amyloid diseases (Dessì et al., 2020).

  • Synthesis of Dideazapurines : Zhu and Back (2014) provided a method for preparing 1,7- and 3,9-dideazapurines from 3-amino-4-iodopyridines and activated acetylenes. This synthesis has potential pharmaceutical applications (Zhu & Back, 2014).

  • Selective Covalent Protein Modification : Schardon et al. (2017) found that 4-halopyridines, a category including this compound, are promising as selective and tunable covalent protein modifiers. This can be crucial in developing chemical probes for biological research (Schardon et al., 2017).

  • Catalyzed Amination of Halogenopyridines : Anokhin et al. (2015) reported that copper(I)-catalyzed amination of halogenopyridines with polyamines leads to the synthesis of N,N′-diheteroaryl derivatives. This research is significant in the field of organic synthesis (Anokhin et al., 2015).

Safety and Hazards

3-Amino-4-iodopyridine is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRSKTXMSIVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356052
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105752-11-2
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3-amino-4-iodopyridine in current chemical synthesis research?

A: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Specifically, it is a key starting material for preparing substituted 6-azaindoles through palladium-catalyzed heteroannulation reactions with internal alkynes. [, ] This methodology provides a convenient route to access a variety of 6-azaindole derivatives, which are of significant interest due to their potential biological activities. []

Q2: Beyond 6-azaindoles, what other heterocyclic systems can be synthesized using this compound as a starting material?

A: this compound can also be used to synthesize 3,9-dideazapurines. [] This involves a two-step process: first, the N-formyl derivative of this compound undergoes conjugate addition to an activated acetylene. Subsequently, a copper-catalyzed intramolecular arylation reaction leads to the formation of the 3,9-dideazapurine core. [] This method offers a simple and efficient route to access diversely substituted 3,9-dideazapurines, which are of interest for their potential biological applications.

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